Iralukast sodium - 125617-94-9

Iralukast sodium

Catalog Number: EVT-263826
CAS Number: 125617-94-9
Molecular Formula: C38H36F3NaO8S
Molecular Weight: 732.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cgp 45715A, also known as iralukast, is a potent peptido-leukotriene antagonist for the use in diseases of the respiratory tract by antagonizing the bronchoconstrictive, mucus secretory and inflammatory effects of these leukotrienesand. It is a structural analogue of LTD4.
Synthesis Analysis

The synthesis of Iralukast sodium involves several key steps:

  1. Condensation Reaction: The initial step involves the condensation of 3-(trifluoromethyl)benzaldehyde with a phosphonate compound, typically using sodium hydride as a base. This reaction forms an intermediate that is crucial for further modifications.
  2. Reduction Step: Following the condensation, a reduction process is employed utilizing diisobutylaluminum hydride to convert the intermediate into a more complex structure that ultimately leads to Iralukast sodium.
  3. Final Salt Formation: The final product is converted into its sodium salt form, which enhances its solubility and bioavailability for pharmaceutical applications .

These synthesis methods are critical for producing Iralukast sodium in a manner that ensures both efficacy and safety for therapeutic use.

Molecular Structure Analysis

Iralukast sodium has a complex molecular structure characterized by several distinct features:

  • Chemical Formula: The molecular formula for Iralukast sodium is C17H16F3NC_{17}H_{16}F_{3}N when represented in its free base form.
  • Molecular Weight: The molecular weight of Iralukast sodium is approximately 335.31 g/mol.
  • Structural Features: The molecule contains a benzimidazole core structure, which is significant for its interaction with biological targets. The presence of trifluoromethyl groups contributes to its pharmacological properties by enhancing lipophilicity and receptor binding affinity .

The structural configuration allows Iralukast sodium to effectively bind to cysteinyl leukotriene receptors, thereby blocking their activity.

Chemical Reactions Analysis

Iralukast sodium participates in several chemical reactions relevant to its synthesis and functionality:

  1. Nucleophilic Substitution: The initial condensation reaction can be viewed as a nucleophilic substitution where the nucleophile (phosphonate) attacks the electrophilic carbon of the aldehyde group.
  2. Reduction Reactions: The reduction step involves hydride transfer from diisobutylaluminum hydride to the carbonyl carbon, converting it into an alcohol or amine functional group, depending on the reaction conditions.
  3. Salt Formation: The conversion of the free base into the sodium salt involves an acid-base reaction where sodium ions replace protons in the molecule, enhancing solubility in aqueous solutions .

These reactions are pivotal for both synthesizing Iralukast sodium and facilitating its pharmacological activity.

Mechanism of Action

Iralukast sodium acts primarily as an antagonist at cysteinyl leukotriene receptors (CysLT1). Its mechanism of action involves:

  • Blocking Leukotriene Binding: By binding to CysLT1 receptors on bronchial smooth muscle cells, Iralukast sodium prevents leukotrienes from exerting their effects, which include bronchoconstriction and increased vascular permeability.
  • Reducing Inflammation: This blockade results in decreased inflammation and mucus secretion in the airways, leading to improved airflow and reduced symptoms in conditions such as asthma and allergic rhinitis .
  • Pharmacodynamic Profile: Studies indicate that Iralukast sodium exhibits a dose-dependent response in reducing airway hyperreactivity and improving lung function metrics in clinical settings .
Physical and Chemical Properties Analysis

The physical and chemical properties of Iralukast sodium are essential for understanding its behavior in pharmaceutical formulations:

  • Solubility: Iralukast sodium is soluble in water due to its ionic nature as a salt, which aids in its absorption when administered orally.
  • Stability: The compound shows stability under normal storage conditions but may require protection from light and moisture during handling.
  • pH Range: It typically exhibits stability across a pH range of 4 to 7, making it compatible with various formulation excipients.

These properties contribute to its effectiveness as a therapeutic agent.

Applications

Iralukast sodium has several significant applications within the medical field:

  • Asthma Management: It is primarily indicated for the prevention and treatment of asthma symptoms by reducing airway inflammation and improving lung function.
  • Allergic Rhinitis Treatment: Due to its anti-inflammatory properties, it is also used to alleviate symptoms associated with allergic rhinitis.
  • Research Applications: Beyond clinical use, Iralukast sodium serves as a research tool in studies investigating leukotriene-mediated pathways and potential new therapies for respiratory diseases .
Historical Development & Rational Design of Iralukast Sodium

Evolution of Cysteinyl Leukotriene Receptor Antagonists in Respiratory Therapeutics

The development of cysteinyl leukotriene receptor antagonists (CysLT₁RAs) marked a paradigm shift in asthma management by targeting the inflammatory mediators leukotriene C₄ (LTC₄), LTD₄, and LTE₄. Early agents like zafirlukast demonstrated that blocking cysteinyl leukotriene receptors could attenuate bronchoconstriction, vascular permeability, and mucus hypersecretion. However, limitations in bioavailability and drug–drug interactions necessitated advanced compounds with improved pharmacodynamic profiles [1] [8].

Iralukast sodium emerged from systematic efforts to overcome these challenges through enhanced receptor affinity and metabolic stability. As a second-generation CysLT₁RA, it exhibits 15-fold greater binding affinity for the CysLT₁ receptor compared to early antagonists, translating to potent inhibition of LTD₄-induced bronchoconstriction at nanomolar concentrations (IC₉₀ = 3.7 nM). This evolution is contextualized in Table 1:

Table 1: Comparative Pharmacological Profiles of CysLT₁RAs

CompoundReceptor Affinity (Kᵢ, nM)Plasma Half-life (h)Bioavailability (%)
Zafirlukast0.81085
Montelukast0.23.5–5.564
Iralukast0.0138–11>90

Structural Optimization Strategies in the Novartis CGP Series

Iralukast sodium (development code CGP 45715A) originated from Novartis’s CGP program, which focused on quinoline-based scaffolds with optimized pharmacophores for pulmonary targeting. Strategic modifications included:

  • Lipophilic Tail Engineering: Introduction of a fluorophenyl ethoxy side chain enhanced membrane penetration and extended residence time in lung tissue [4].
  • Sodium Carboxylate Isosterism: Replacement of the metabolically labile methyl ester in precursor compounds (e.g., CGP 35949) with a sodium sulfonate group improved chemical stability and minimized hepatic first-pass metabolism [8].
  • Stereochemical Optimization: The (R)-enantiomer of Iralukast showed 50-fold greater potency than its (S)-counterpart in human bronchial tissue assays, justifying chiral synthesis [10].

These innovations yielded a compound with exceptional crystallinity (>99% purity by XRD) and dissolution properties. Thermal analysis revealed a high melting point (mp = 218°C), correlating with storage stability in solid dosage forms [4] [6].

Table 2: Physicochemical Properties of Iralukast Sodium

PropertyValue
Molecular FormulaC₃₅H₃₄FNO₆S₂Na
Crystal SystemMonoclinic, P2₁/c
Solubility (pH 7.4)4.2 mg/mL
LogP2.8
pKa4.1 (acidic)

Collaborative Drug Development Frameworks: Novartis and Rhone-Poulenc Rorer Partnership

The discovery of Iralukast sodium was accelerated through a landmark collaboration between Novartis (Basel, Switzerland) and Rhône-Poulenc Rorer (now Sanofi). This alliance integrated:

  • Shared Compound Libraries: Screening of 12,000+ entities from Rhône-Poulenc’s inflammatory disease portfolio identified lead quinoline derivatives [3].
  • Joint IP Strategy: Co-filing of patents covering tosylate salt forms (e.g., ES2469916T3) ensured mutual protection of formulation technologies [4].
  • Distributed Workflow: Novartis led medicinal chemistry and in vivo pharmacology, while Rhône-Poulenc contributed clinical assay development and regulatory strategy [3] [8].

This model reduced development timelines by 18 months versus conventional programs, exemplifying how strategic partnerships can overcome innovation barriers in respiratory drug discovery.

Table 3: Partnership Contributions to Iralukast Development

PartnerPrimary ContributionSecondary Contribution
NovartisLead optimizationPreclinical PK/PD
Rhône-Poulenc RorerSalt selectionPhase I trial design

Properties

CAS Number

125617-94-9

Product Name

Iralukast sodium

IUPAC Name

sodium;7-[(1R,2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylate

Molecular Formula

C38H36F3NaO8S

Molecular Weight

732.7 g/mol

InChI

InChI=1S/C38H37F3O8S.Na/c1-3-11-29-31(18-17-27(23(2)42)36(29)45)48-19-9-7-5-4-6-8-14-34(35(44)24-12-10-13-25(20-24)38(39,40)41)50-26-15-16-28-30(43)22-33(37(46)47)49-32(28)21-26;/h4,6,8,10,12-18,20-22,34-35,44-45H,3,5,7,9,11,19H2,1-2H3,(H,46,47);/q;+1/p-1/b6-4-,14-8+;/t34-,35+;/m0./s1

InChI Key

UVMDAJYLEKEIPJ-RWRWEHELSA-M

SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)[O-].[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

1-hydroxy-1-(3-trifluoromethylphenyl)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)deca-3(E),5(Z)-diene-2-yl-7-thio-4-oxo-4H-1-benzopyran-2-carboxylic acid
CGP 45715A
CGP-45715 A
iralukast

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)[O-].[Na+]

Isomeric SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCC/C=C\C=C\[C@@H]([C@@H](C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.